molecular formula C8H15NO2 B13730883 N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide CAS No. 13880-06-3

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide

Cat. No.: B13730883
CAS No.: 13880-06-3
M. Wt: 157.21 g/mol
InChI Key: GVKDCYNVGQYGCX-UHFFFAOYSA-N
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Description

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide is an organic compound with a unique structure that includes a hydroxybutyl group and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-enamide with 1-hydroxybutan-2-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxybutyl group and amide moiety play crucial roles in its binding and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

13880-06-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide

InChI

InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11)

InChI Key

GVKDCYNVGQYGCX-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C(=C)C

Origin of Product

United States

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